PROTAC CRBN Ligand-3 Enables D-DT Inhibition with Quantified Potency
PROTAC CRBN ligand-3 is the target-binding component of PROTAC RGB110 (Compound 10d), which inhibits D-DT tautomerase activity with an IC50 of 5.9 ± 0.7 μM [1]. In contrast, the most potent D-DT binder in the same study, compound 19c, exhibits an IC50 of 0.5 ± 0.04 μM, representing an 11.8-fold higher potency [1]. Despite lower potency, PROTAC CRBN ligand-3 offers a distinct chemical scaffold (1,2,3-triazole) and a trifluoromethyl group absent in 19c, which may confer favorable pharmacokinetic properties for in vivo applications .
| Evidence Dimension | D-DT tautomerase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.9 ± 0.7 μM |
| Comparator Or Baseline | Compound 19c (IC50 = 0.5 ± 0.04 μM) |
| Quantified Difference | 11.8-fold lower potency |
| Conditions | Enzyme inhibition assay using recombinant D-DT protein |
Why This Matters
Quantified potency data enables researchers to benchmark PROTAC CRBN ligand-3 against other D-DT binders when selecting an appropriate targeting moiety for degradation studies.
- [1] Osipyan A, et al. The synthesis of 1,2,3-triazoles as binders of D-dopachrome tautomerase (D-DT) for the development of dual-targeting inhibitors. Eur J Med Chem. 2024 Jul 8;276:116665. View Source
